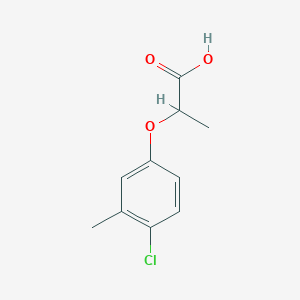

2-(4-Chloro-3-methylphenoxy)propanoic acid

Descripción general

Descripción

2-(4-Chloro-3-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H11ClO3. It is commonly used as a herbicide to control broadleaf weeds in agricultural and non-agricultural settings . This compound is known for its effectiveness in mimicking plant hormones, leading to uncontrolled growth and eventual death of the target weeds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-methylphenoxy)propanoic acid typically involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the final compound .

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Chloro-3-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) facilitate substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenoxypropanoic acids.

Aplicaciones Científicas De Investigación

Herbicidal Applications

Mecoprop is primarily employed as a selective herbicide for controlling broadleaf weeds in various crops and non-crop areas. Its effectiveness stems from its ability to mimic natural plant hormones, leading to uncontrolled growth and eventual plant death.

Formulation and Use

Mecoprop is often formulated in combination with other herbicides to enhance efficacy and broaden the spectrum of weed control. Common formulations include mixtures with 2,4-D and dicamba, which provide synergistic effects against a wider range of weed species .

Toxicity and Safety Studies

Research into the toxicity of Mecoprop has revealed important insights into its safety profile for humans and the environment.

Human Toxicity Cases

A study conducted on intentional self-poisoning with MCPA (a related compound) reported minimal clinical toxicity in most cases, with gastrointestinal symptoms being the most common . However, severe outcomes such as rhabdomyolysis and renal dysfunction were noted in some instances, emphasizing the need for careful handling and application of this herbicide.

Environmental Impact

Mecoprop's environmental safety has been assessed through various studies examining its persistence in soil and water. The compound has shown moderate persistence, necessitating careful management to prevent contamination of water sources .

Analytical Methods

The determination of Mecoprop levels in biological samples is crucial for both clinical toxicology and environmental monitoring.

Detection Techniques

Several analytical methods have been developed for quantifying Mecoprop in serum and urine, including:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method provides high sensitivity and specificity for detecting low concentrations of Mecoprop in biological fluids.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS is increasingly used due to its ability to analyze complex matrices with minimal sample preparation .

Case Study: Toxicokinetics

A case study involving a patient who ingested a high dose of Mecoprop demonstrated rapid elimination from serum with a half-life of approximately 3.9 hours . Monitoring serum levels post-ingestion provided valuable data on the pharmacokinetics of the compound, aiding in clinical management strategies.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)propanoic acid involves its ability to mimic the plant hormone auxin. By binding to auxin receptors, the compound induces uncontrolled cell division and elongation, leading to abnormal growth and eventual death of the plant. This herbicidal activity is primarily due to the disruption of normal hormonal balance and interference with cellular processes .

Comparación Con Compuestos Similares

- 2-(4-Chloro-2-methylphenoxy)propanoic acid

- 2-(4-Chloro-2-tolyloxy)propionic acid

- 2-(4-Chlorophenoxy)-2-methylpropionic acid

Comparison: 2-(4-Chloro-3-methylphenoxy)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. Compared to similar compounds, it exhibits distinct herbicidal properties and is more effective in controlling certain types of broadleaf weeds .

Actividad Biológica

2-(4-Chloro-3-methylphenoxy)propanoic acid, commonly known as mecoprop, is a chemical compound with significant biological activity primarily utilized in agriculture as a selective herbicide. This article explores its biological mechanisms, applications, and potential health effects, supported by data tables and relevant research findings.

- Molecular Formula : C10H11ClO3

- Molecular Weight : 214.65 g/mol

- Appearance : Odorless crystalline powder, colorless to brown

The compound features a chlorinated phenoxy group that contributes to its herbicidal properties. Its structure allows it to mimic natural plant hormones (auxins), leading to uncontrolled growth in susceptible plants.

This compound acts by mimicking the action of auxins, which are crucial for plant growth regulation. The herbicide disrupts normal cell division and elongation processes, resulting in:

- Uncontrolled growth : Affects the physiological processes that regulate plant development.

- Selective toxicity : Primarily targets broadleaf weeds while sparing grass species, making it valuable in cereal crop management.

Applications in Agriculture

The primary application of this compound is in the control of broadleaf weeds in various agricultural settings. It is often used in combination with other herbicides such as 2,4-D and dicamba to enhance efficacy against resistant weed species.

Herbicidal Efficacy

The effectiveness of mecoprop can be summarized as follows:

| Application Field | Target Weeds | Effectiveness |

|---|---|---|

| Cereal Crops | Broadleaf Weeds | High |

| Turf Management | Various Weeds | Moderate |

| Ornamental Plants | Selective Control | High |

Health and Environmental Impact

While effective as a herbicide, this compound poses potential health risks upon exposure. Acute effects may include:

- Skin and eye irritation

- Respiratory issues

- Gastrointestinal disturbances

Chronic exposure could lead to more severe health effects such as anemia or kidney damage. The U.S. Environmental Protection Agency classifies mecoprop as toxicity class III (slightly toxic).

Research Findings and Case Studies

Recent studies have focused on the interactions of this compound with non-target organisms and its environmental behavior. Key findings include:

-

Impact on Non-target Species :

- Studies indicate that while mecoprop effectively controls target weeds, it can also affect non-target plant species, leading to biodiversity loss in treated areas.

-

Degradation Pathways :

- Research has shown that the compound undergoes various degradation pathways in soil and water, affecting its persistence and environmental impact.

-

Comparative Studies :

- A comparative analysis of mecoprop with similar compounds (such as Mecoprop-P and 2-(4-Chlorophenoxy)acetic acid) reveals differences in herbicidal efficacy and environmental persistence.

Propiedades

IUPAC Name |

2-(4-chloro-3-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKJHOSTQZAYFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20998915 | |

| Record name | 2-(4-Chloro-3-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-54-8 | |

| Record name | Propionic acid, 2-((4-chloro-m-tolyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chloro-3-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.